molecular formula C15H24ClNO3 B1441188 3,5-Dimethoxybenzyl 4-piperidinylmethyl ether hydrochloride CAS No. 1220020-35-8

3,5-Dimethoxybenzyl 4-piperidinylmethyl ether hydrochloride

Cat. No. B1441188
CAS RN: 1220020-35-8
M. Wt: 301.81 g/mol
InChI Key: YKYUJZSMSVTPGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethoxybenzyl 4-piperidinylmethyl ether hydrochloride is a chemical compound with the molecular formula C15H24ClNO3 and a molecular weight of 301.81 g/mol .


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C15H24ClNO3 .

Scientific Research Applications

Photosensitive Protecting Groups

Photosensitive protecting groups, including those with dimethoxybenzyl components, have shown promise in synthetic chemistry. They enable selective activation and deprotection of functional groups in molecules under light irradiation, facilitating complex chemical syntheses (Amit, Zehavi, & Patchornik, 1974).

Liquid Crystal Technology

Compounds with methylene linkage and ether functionalities, similar to dimethoxybenzyl ethers, have been investigated for their transitional properties in liquid crystal dimers. These studies contribute to understanding the formation of twist-bend nematic phases in liquid crystals, which are crucial for developing advanced display technologies (Henderson & Imrie, 2011).

Chemical Reactions and Synthesis

The acidolysis of lignin model compounds, including those with dimethoxyphenyl groups, has been explored to understand the mechanisms of bond cleavage. This research is essential for developing efficient processes for lignin valorization and the synthesis of bio-based chemicals (Yokoyama, 2015).

Alternative Fuels

The application of dimethyl ether (DME) in compression ignition engines as an alternative fuel has been reviewed, highlighting the environmental benefits and performance characteristics. While not directly related to 3,5-dimethoxybenzyl 4-piperidinylmethyl ether hydrochloride, this research indicates the interest in ethers and their derivatives for energy and environmental applications (Park & Lee, 2014).

properties

IUPAC Name

4-[(3,5-dimethoxyphenyl)methoxymethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3.ClH/c1-17-14-7-13(8-15(9-14)18-2)11-19-10-12-3-5-16-6-4-12;/h7-9,12,16H,3-6,10-11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKYUJZSMSVTPGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)COCC2CCNCC2)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dimethoxybenzyl 4-piperidinylmethyl ether hydrochloride
Reactant of Route 2
Reactant of Route 2
3,5-Dimethoxybenzyl 4-piperidinylmethyl ether hydrochloride
Reactant of Route 3
Reactant of Route 3
3,5-Dimethoxybenzyl 4-piperidinylmethyl ether hydrochloride
Reactant of Route 4
Reactant of Route 4
3,5-Dimethoxybenzyl 4-piperidinylmethyl ether hydrochloride
Reactant of Route 5
Reactant of Route 5
3,5-Dimethoxybenzyl 4-piperidinylmethyl ether hydrochloride
Reactant of Route 6
Reactant of Route 6
3,5-Dimethoxybenzyl 4-piperidinylmethyl ether hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.